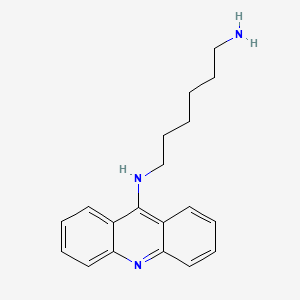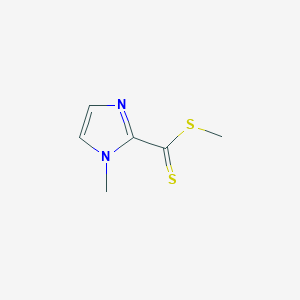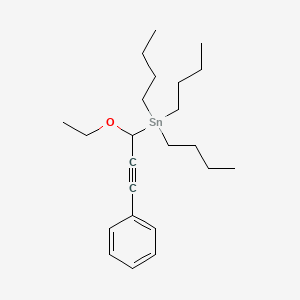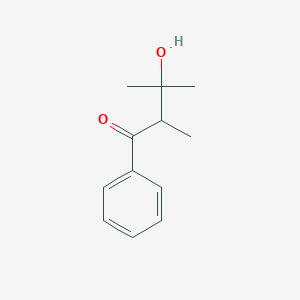
1-(1-Chloropropan-2-yl)-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropan-2-yl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a 1-chloropropan-2-yl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Chloropropan-2-yl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the initial chlorination of propan-2-ylbenzene to form 1-(1-chloropropan-2-yl)benzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1-(1-Chloropropan-2-yl)-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, yielding the parent hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the parent hydrocarbon, propan-2-ylbenzene.
科学的研究の応用
1-(1-Chloropropan-2-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
2-Iodopropan-2-ylbenzene: Similar structure but with different substitution patterns, leading to distinct chemical properties.
1-Chloro-2-iodobenzene: Contains both chlorine and iodine but lacks the propan-2-yl group, resulting in different reactivity and applications.
Uniqueness
1-(1-Chloropropan-2-yl)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in both synthetic and biological contexts, making it a versatile compound in research and industrial applications.
特性
| 113452-82-7 | |
分子式 |
C9H10ClI |
分子量 |
280.53 g/mol |
IUPAC名 |
1-(1-chloropropan-2-yl)-2-iodobenzene |
InChI |
InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChIキー |
VKOWZINVXYUQTK-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)




![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
